The synthesis of NH2-PEG5-C1-Boc involves several key steps:
These synthesis methods are crucial for ensuring high yields and purity of the final compound, which is essential for its application in biochemical research.
The molecular structure of NH2-PEG5-C1-Boc can be represented by its structural formula and SMILES notation. The compound consists of a polyethylene glycol backbone with five ethylene glycol units, terminated by an amine group and modified with a Boc protecting group.
The PEG moiety contributes to the compound's solubility and biocompatibility, making it suitable for biological applications .
NH2-PEG5-C1-Boc is primarily utilized in the synthesis of PROTACs, which are bifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase. The chemical reactions involving this compound include:
These reactions are critical for developing targeted protein degradation strategies in therapeutic applications .
The mechanism of action of NH2-PEG5-C1-Boc is rooted in its role as a linker in PROTAC molecules:
NH2-PEG5-C1-Boc exhibits several notable physical and chemical properties:
These properties are essential for its effectiveness as a linker in drug development and other scientific applications .
NH2-PEG5-C1-Boc has diverse applications in scientific research:
Research has shown that functionalized PEG compounds can enhance biocompatibility and performance in various biomedical applications .
NH2-PEG5-C1-Boc (tert-butyl 17-amino-3,6,9,12,15-pentaoxaheptadecanoate; CAS 2231845-67-1) serves as a specialized polyethylene glycol (PEG)-based linker in proteolysis-targeting chimeras (PROTACs). Its primary function is to spatially connect an E3 ubiquitin ligase ligand ("anchor") and a target protein ligand ("warhead"), enabling the formation of a productive ternary complex [1] [4] [8]. This complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome [2] [4]. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, NH2-PEG5-C1-Boc enables catalytic protein degradation through an event-driven mechanism, where a single PROTAC molecule can mediate multiple degradation cycles [2] [7]. The Boc (tert-butoxycarbonyl) protecting group enhances the molecule's synthetic versatility by allowing selective deprotection during PROTAC assembly, while the terminal amine enables conjugation to carboxylic acid-containing warheads or anchors [1] [10].
The molecular architecture of NH2-PEG5-C1-Boc (chemical formula: C16H33NO7, MW 351.44 g/mol) critically influences PROTAC efficacy through several structural determinants:
Table 1: Structural Elements of NH2-PEG5-C1-Boc and Functional Impact
Structural Element | Chemical Feature | Functional Role in PROTACs |
---|---|---|
Boc Group | tert-Butoxycarbonyl (C5H9O2) | Synthetic handle for deprotection; modulates polarity during cellular uptake |
PEG5 Spacer | 5 ethylene oxide units | Balances flexibility/rigidity; enhances solubility; optimizes distance for ternary complex formation |
Terminal Amine | -NH2 at ω-end | Enables conjugation to warhead ligands via amide or carbamate linkages |
PEG-based linkers like NH2-PEG5-C1-Boc exhibit distinct advantages over alkyl chains in PROTAC design:
Table 2: Performance Comparison of PROTAC Linker Types
Parameter | PEG-Based Linkers | Alkyl Chain Linkers |
---|---|---|
Solubility (log P) | -1.2 to -0.8 (Highly hydrophilic) | 2.1–3.5 (Hydrophobic) |
Degradation DC50 | 74–142 nM (EML4-ALK degraders) | 200–500 nM (Comparable systems) |
Synthetic Versatility | High (Multiple conjugation sites) | Moderate |
The five-unit PEG spacer in NH2-PEG5-C1-Boc represents a carefully optimized length for diverse PROTAC applications:
NH2-PEG5-C1-Boc influences the kinetic profile of PROTAC activity through two key mechanisms:
Table 3: Temporal Dynamics of PROTAC Activity with PEG5 Linkers
Kinetic Parameter | Value | Experimental System |
---|---|---|
Time to 50% Degradation (T1/2) | 2–8 hours | H3122 NSCLC cells (EML4-ALK) |
Catalytic Cycles per Hour | 5–10 | BaF3-EML4-ALK cells |
Onset of Detectable Degradation | 30 minutes | SK-N-BE(2) neuroblastoma cells |
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